molecular formula C20H40NO8P B1203048 Dihexanoyl-lecithin CAS No. 53892-41-4

Dihexanoyl-lecithin

Cat. No.: B1203048
CAS No.: 53892-41-4
M. Wt: 453.5 g/mol
InChI Key: DVZARZBAWHITHR-UHFFFAOYSA-N
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Description

Dihexanoyl-lecithin is a synthetic phospholipid, structurally similar to natural lecithins found in biological membranes. It consists of a glycerol backbone esterified with two hexanoic acid molecules and a phosphocholine head group. This compound is known for its amphiphilic properties, making it useful in various biochemical and biophysical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dihexanoyl-lecithin can be synthesized through esterification of glycerol with hexanoic acid, followed by phosphorylation to introduce the phosphocholine head group. The reaction typically involves:

Industrial Production Methods: Industrial production of this compound involves similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: Dihexanoyl-lecithin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Dihexanoyl-lecithin exerts its effects primarily through its ability to integrate into lipid bilayers and form micelles. This integration can alter membrane fluidity and permeability, affecting various cellular processes. The compound targets membrane proteins and can modulate their activity by changing the local lipid environment .

Properties

IUPAC Name

2,3-di(hexanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40NO8P/c1-6-8-10-12-19(22)26-16-18(29-20(23)13-11-9-7-2)17-28-30(24,25)27-15-14-21(3,4)5/h18H,6-17H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVZARZBAWHITHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80968679
Record name 2,3-Bis(hexanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80968679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53892-41-4
Record name 1,2-Hexanoylphosphatidylcholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053892414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Bis(hexanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80968679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Dihexanoyl-lecithin in studying Phospholipase A2 (PLA2) enzymes?

A1: this compound is a short-chain phospholipid often employed as a substrate to study the activity of Phospholipase A2 (PLA2) enzymes. [, ] PLA2 enzymes catalyze the hydrolysis of phospholipids at the sn-2 position, releasing a fatty acid and a lysophospholipid. [] Due to its relatively simple structure and solubility in aqueous solutions, this compound provides a convenient model substrate for investigating the kinetics, substrate specificity, and mechanism of action of PLA2 enzymes.

Q2: Can you explain the significance of using this compound as a substrate in a continuous assay for Phospholipase A activity?

A3: this compound serves as an ideal substrate in a continuous assay for Phospholipase A activity due to the distinct properties of its hydrolysis products. [] When this compound is hydrolyzed by Phospholipase A, it releases hexanoic acid. This fatty acid is readily detectable using a continuous titrimetric method, allowing researchers to monitor the reaction progress in real-time and accurately determine the enzyme's activity. [] This method offers several advantages, including increased sensitivity, simplified procedures, and the ability to study enzyme kinetics more effectively.

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